molecular formula C13H15NO4 B12584551 1-(2-Nitrophenyl)ethyl pent-4-enoate CAS No. 264258-90-4

1-(2-Nitrophenyl)ethyl pent-4-enoate

Cat. No.: B12584551
CAS No.: 264258-90-4
M. Wt: 249.26 g/mol
InChI Key: HZPVGGVXRAMHEW-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)ethyl pent-4-enoate is an organic compound with the molecular formula C13H15NO4 It is a derivative of pentenoic acid and features a nitrophenyl group attached to an ethyl chain, which is further esterified with pent-4-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitrophenyl)ethyl pent-4-enoate typically involves the esterification of pent-4-enoic acid with 1-(2-nitrophenyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)ethyl pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids or alcohols, depending on the nucleophile used.

Scientific Research Applications

1-(2-Nitrophenyl)ethyl pent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)ethyl pent-4-enoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert specific effects depending on the context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-pentenoate: Similar ester structure but lacks the nitrophenyl group.

    1-(2-Nitrophenyl)ethanol: Similar nitrophenyl group but lacks the ester functionality.

    Pent-4-enoic acid: Similar carboxylic acid structure but lacks the nitrophenyl and ethyl groups.

Uniqueness

1-(2-Nitrophenyl)ethyl pent-4-enoate is unique due to the presence of both the nitrophenyl and pent-4-enoate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

264258-90-4

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

1-(2-nitrophenyl)ethyl pent-4-enoate

InChI

InChI=1S/C13H15NO4/c1-3-4-9-13(15)18-10(2)11-7-5-6-8-12(11)14(16)17/h3,5-8,10H,1,4,9H2,2H3

InChI Key

HZPVGGVXRAMHEW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)CCC=C

Origin of Product

United States

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